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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between the mobile
loops of the co-chaperonins GroES and its bacteriophage T4 counterpart, Gp31.
Understanding these differences is crucial for research in protein folding, chaperone-assisted
mechanisms, and the development of novel therapeutics targeting bacterial and viral protein
assembly.

Introduction: The Critical Role of the Mobile Loop

The GroEL/GroES chaperonin system is a vital molecular machine responsible for assisting the
proper folding of a subset of cellular proteins in E. coli. The co-chaperonin, GroES, forms a
dome-like cap on the GroEL chamber, creating an enclosed environment for substrate protein
folding. This interaction is primarily mediated by a flexible "mobile loop" on each GroES
subunit. Bacteriophage T4 utilizes the host's GroEL but has its own co-chaperonin, Gp31,
which also possesses a mobile loop and performs a similar function. Despite their analogous
roles, significant functional distinctions exist between the GroES and Gp31 mobile loops,
largely dictated by structural differences.

Structural and Functional Comparison
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The mobile loops of both GroES and Gp31 are intrinsically disordered in their free state but
adopt a conserved (-hairpin conformation upon binding to the apical domain of GroEL[1]. This
structural transition is fundamental to the chaperonin mechanism. However, key differences in
the primary sequence and length of these loops lead to significant functional divergence.

Sequence and Structural Differences

The mobile loop of Gp31 is notably longer than that of GroES, consisting of 22 amino acids
compared to GroES's 16[2]. This, along with a higher molecular weight of the Gp31 monomer
(12 kDa vs. 10 kDa for GroES), contributes to a larger internal chamber volume in the GroEL-
Gp31 complex[2]. Cryo-electron microscopy has revealed an 8% increase in the size of the
folding cage, from 194,000 A3 in GroEL-GroES to 210,000 A3 in GroEL-Gp31[2]. This expanded
cavity is essential for the folding of the large (56 kDa) bacteriophage T4 major capsid protein,
gp23, which cannot be accommodated by the GroEL-GroES complex[2][3].

Table 1: Structural Comparison of GroES and Gp31 Mobile Loops

Feature GroES Mobile Loop Gp31 Mobile Loop
Length 16 amino acids 22 amino acids
Bound Conformation B-hairpin B-hairpin

o High in free form, required for o
Flexibility function[4] High in free form
unction

Forms a standard-sized folding  Creates an expanded folding

Impact on GroEL Cavity
chamber chamber[2][3]

Functional Implications of Structural Differences

The primary functional consequence of the differing mobile loops is the substrate specificity of
the respective chaperonin complexes. While the GroEL-Gp31 complex can functionally
substitute for GroEL-GroES in folding a wide range of E. coli proteins, the reverse is not true for
the specific substrate of Gp31, the bacteriophage capsid protein gp23[5][6].

Table 2: Functional Comparison of GroEL-GroES and GroEL-Gp31 Complexes
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Parameter

GroEL-GroES

GroEL-Gp31

Binding Affinity (Qualitative)

High

Slightly lower, faster
dissociation

ATPase Rate

Substrate and K+
dependent[7][8]

Data on direct comparison is

limited.

Substrate Specificity

Broad range of cellular

proteins

Broad range + large viral

proteins (e.g., gp23)[5][6]

Folding Yield of gp23

No productive folding[5][6][9]

Efficient folding in an ATP-
dependent manner[5][6][10]

Folding Rate of gp23

N/A

Faster than typical GroEL-
GroES substrates[10]

The Chaperonin Cycle: A Tale of Two Loops

The chaperonin functional cycle involves the ATP-dependent binding and release of the co-

chaperonin and substrate. The mobile loop plays a pivotal role in this dynamic process. The

flexibility of the GroES mobile loop is crucial for efficient complex formation and substrate

folding, especially for substrates with high affinity for GroEL[4]. While the overall mechanism is

conserved, the kinetics of the cycle differ between the GroES and Gp31 systems. Studies have

indicated that the dissociation of Gp31 from GroEL is slightly faster than that of GroES, a

feature that is further accelerated by the binding of its specific substrate, gp23.
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GroEL-Gp31 Cycle

Click to download full resolution via product page
Caption: The chaperonin functional cycle for GroEL-GroES and GroEL-Gp31.

Experimental Protocols
Coupled Enzyme ATPase Assay

This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH, which is
coupled to the production of ADP.

Materials:
o Purified GroEL, GroES, and Gp31

e ATP solution (100 mM)
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e Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 50 mM KCI, 20 mM MgCl:

e Coupling System: 1.5 mM phosphoenolpyruvate (PEP), 0.3 mM NADH, 50 ug/ml pyruvate
kinase (PK), 50 ug/ml lactate dehydrogenase (LDH)

Protocol:

Prepare the assay buffer with the coupling system.
e Add GroEL to a final concentration of 0.1-0.5 puM.
e Add GroES or Gp31 to a final concentration of 0.2-1.0 yuM.

o Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in a
spectrophotometer.

« Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
o Monitor the decrease in absorbance at 340 nm over time.

o Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the extinction
coefficient of NADH (6.22 mM~1cm™1).

In Vitro Protein Folding Assay (Thermolysin Protection)

This assay assesses the folding of a substrate protein by its resistance to proteolysis.
Materials:

» Purified GroEL, GroES, and Gp31

Substrate protein (e.g., denatured rhodanese or gp23)

Denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride)

Folding Buffer: 50 mM Tris-HCI (pH 7.5), 50 mM KCI, 10 mM MgClz

ATP solution (100 mM)
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e Thermolysin solution (1 mg/ml)
o EDTA solution (250 mM)
o« SDS-PAGE reagents

Protocol:

Denature the substrate protein in the denaturant.
e Initiate folding by diluting the denatured substrate into the folding buffer containing GroEL.
o Add GroES or Gp31 and ATP to initiate the chaperonin-assisted folding cycle.

o At various time points, take aliquots of the reaction and add thermolysin to a final
concentration of 0.1 mg/ml.

* Incubate for a short period (e.g., 15-30 minutes) to allow digestion of unfolded protein.
o Stop the proteolysis by adding EDTA.

e Analyze the samples by SDS-PAGE to visualize the amount of protected (folded) substrate
protein.

e Quantify the band intensities to determine the folding yield over time.
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Caption: Experimental workflows for ATPase and protein folding assays.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15598232?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

The functional differences between the GroES and Gp31 mobile loops are a fascinating
example of viral adaptation and provide valuable insights into the mechanism of chaperonin-
assisted protein folding. The longer mobile loop of Gp31 and the resulting larger folding
chamber of the GroEL-Gp31 complex are key to its specialized function in bacteriophage T4
morphogenesis. While both co-chaperonins utilize a conserved binding mechanism, subtle
differences in their interaction kinetics and substrate specificity have profound biological
consequences. Further research into these differences will undoubtedly enhance our
understanding of protein folding and may pave the way for novel therapeutic strategies.
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 To cite this document: BenchChem. [Functional differences between the GroES mobile loop
and the Gp31 mobile loop]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598232#functional-differences-between-the-groes-
mobile-loop-and-the-gp31-mobile-loop]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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